Borane, dichlorophenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, dichlorophenoxy- is a chemical compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of boron atoms bonded to organic groups. Borane, dichlorophenoxy- is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of borane, dichlorophenoxy- typically involves the reaction of borane with dichlorophenol. This reaction can be carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of boron trichloride and dichlorophenol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Borane, dichlorophenoxy- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: Borane, dichlorophenoxy- can undergo substitution reactions where the dichlorophenoxy group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.
Scientific Research Applications
Borane, dichlorophenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Borane, dichlorophenoxy- is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of boron-containing polymers and materials with unique properties, such as heat resistance and electrical conductivity
Mechanism of Action
The mechanism of action of borane, dichlorophenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved in its action include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the structure and activity of biomolecules .
Comparison with Similar Compounds
Borane, dichlorophenoxy- can be compared with other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity but differ in their functional groups.
Boranes: These are simpler boron-hydrogen compounds that are often used as reducing agents.
Carboranes: These are boron-carbon compounds with unique cage-like structures. The uniqueness of borane, dichlorophenoxy- lies in its dichlorophenoxy group, which imparts specific reactivity and properties that are not found in other organoboron compounds .
Properties
CAS No. |
75088-70-9 |
---|---|
Molecular Formula |
C6H5BCl2O |
Molecular Weight |
174.82 g/mol |
IUPAC Name |
dichloro(phenoxy)borane |
InChI |
InChI=1S/C6H5BCl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UPEQIHKDLPPPKT-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.